molecular formula C10H12O3 B2505552 2-(2,5-Dimethoxyphenyl)oxirane CAS No. 83436-65-1

2-(2,5-Dimethoxyphenyl)oxirane

Cat. No. B2505552
CAS RN: 83436-65-1
M. Wt: 180.203
InChI Key: LIDCSATVCNIHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethoxyphenyl)oxirane is a chemical compound that belongs to the class of organic compounds known as oxiranes. Oxiranes, also known as epoxides, are three-membered cyclic ethers that contain an oxygen atom in the ring. The presence of the 2,5-dimethoxyphenyl group suggests that the compound has aromatic properties combined with the reactivity of the oxirane ring.

Synthesis Analysis

The synthesis of oxirane derivatives can be achieved through various methods. For instance, the preparation of (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane was accomplished starting from benzene-d6, involving a Friedel-Crafts acylation followed by chiral reduction and several other steps to obtain the oxirane . Although this synthesis does not directly pertain to this compound, it provides insight into the complexity and multi-step nature of synthesizing substituted oxiranes.

Molecular Structure Analysis

The molecular structure of oxiranes is characterized by the three-membered ring, which induces strain and thus high reactivity. The substituents on the oxirane ring can influence its reactivity and the outcomes of chemical reactions. For example, the presence of a carboxyl group in the γ-position relative to the phosphorus atom in a related phosphorane compound led to high stereoselectivity in the formation of oxirane derivatives upon acidic hydrolysis .

Chemical Reactions Analysis

Oxiranes are known to participate in various chemical reactions, primarily due to the strained nature of the three-membered ring. The ring can be opened under acidic or basic conditions, leading to a range of products. For example, the acid-catalyzed ring-opening reactions of 2,3-epoxy-4a,12a-diaza-1,2,3,4,4a,5,12,12a-octahydronaphthacene-5,12-diones proceeded in a stereospecific manner, following the Furst-Plattner rule . Additionally, the involvement of oxirane intermediates in the photooxygenation of diarylethylenes has been demonstrated, indicating the versatility of oxiranes in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxiranes are influenced by their substituents. For instance, the presence of methoxycarbonyl and dimethoxyphenyl groups in a 2,3-disubstituted oxirane led to the formation of a polymer with a stiff conformation due to π-stacked structures between the carbonyl and aromatic groups . The weak hydrogen bonds in the oxirane-trifluoromethane dimer, characterized by C-H...O and C-H...F-C interactions, highlight the subtle intermolecular forces that can influence the properties of oxirane-containing compounds .

Scientific Research Applications

  • Polymer Chemistry : A study by Merlani et al. (2015) discussed the ring-opening polymerization of a 2,3-disubstituted oxirane, leading to a polyether with a carbonyl–aromatic π-stacked structure. This research highlights the potential of oxiranes in creating polymers with specific structural properties, useful in material science and engineering (Merlani et al., 2015).

  • Organic Synthesis : In the field of organic chemistry, Langer et al. (2006) explored chalcone epoxide intermediates, demonstrating their role in synthesizing lignin-related phenylcoumarans. This indicates the significance of oxiranes in the synthesis of complex organic compounds (Langer et al., 2006).

  • Material Science : Schweikl et al. (2004) examined oxiranes and siloranes for the development of composite materials with low shrinkage. Their study involved analyzing the formation of micronuclei and gene mutations in mammalian cells, providing insights into the biological effects of these compounds. This research is particularly relevant in developing new materials for various industrial applications (Schweikl et al., 2004).

  • Pharmaceutical Applications : In another study, Polkam et al. (2021) focused on synthesizing 1,3,4-oxadiazole derivatives bearing a 2,5-dimethoxyphenyl substituent for anticancer evaluation. This research underscores the potential of oxirane derivatives in pharmaceuticals, particularly in developing new cancer therapies (Polkam et al., 2021).

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-11-7-3-4-9(12-2)8(5-7)10-6-13-10/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDCSATVCNIHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.